1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline
Description
1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline is a complex organic compound that features a unique combination of oxazole and isoquinoline moieties
Properties
IUPAC Name |
2-[(3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]-4,5-diphenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2OS/c1-27(2)17-21-15-9-10-16-22(21)23(29-27)18-31-26-28-24(19-11-5-3-6-12-19)25(30-26)20-13-7-4-8-14-20/h3-16H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXGHEQWUHQKMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)CSC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the sulfanyl group and finally the isoquinoline moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1,3-oxazole: Shares the oxazole moiety but lacks the sulfanyl and isoquinoline groups.
3,4-Dihydroisoquinoline: Contains the isoquinoline moiety but lacks the oxazole and sulfanyl groups.
1,3-Dimethyl-3,4-dihydroisoquinoline: Similar isoquinoline structure but without the oxazole and sulfanyl groups.
Uniqueness
1-{[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline is unique due to its combination of oxazole, sulfanyl, and isoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
